molecular formula C14H14O5 B14076582 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde CAS No. 62427-26-3

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde

Cat. No.: B14076582
CAS No.: 62427-26-3
M. Wt: 262.26 g/mol
InChI Key: FANJFOUDYIKSIA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 3,4,5-trimethoxyphenyl group and an aldehyde functional group. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(3,4,5-Trimethoxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(3,4,5-Trimethoxyphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to inhibition of their functions . These interactions can result in anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Lacks the furan ring but shares the trimethoxyphenyl group.

    5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a single methoxy group on the phenyl ring.

    5-(3,4,5-Trimethoxyphenyl)furan-2-carboxylic acid: Oxidized form of the aldehyde compound.

Uniqueness

5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is unique due to the combination of the trimethoxyphenyl group and the furan ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

CAS No.

62427-26-3

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

5-(3,4,5-trimethoxyphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C14H14O5/c1-16-12-6-9(7-13(17-2)14(12)18-3)11-5-4-10(8-15)19-11/h4-8H,1-3H3

InChI Key

FANJFOUDYIKSIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=O

Origin of Product

United States

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